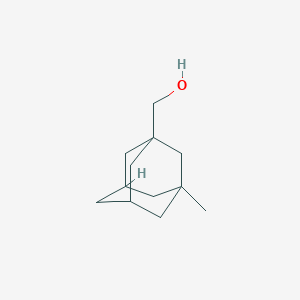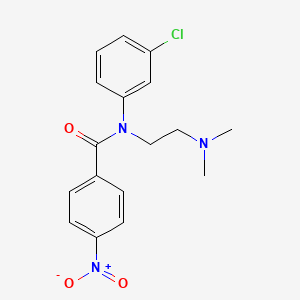
3-(2-Chloro-3-methoxyphenyl)-N-(2-methylphenyl)-2-propenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloro-3-methoxyphenyl)-N-(2-methylphenyl)-2-propenamide is an organic compound with a complex structure, featuring both chloro and methoxy substituents on a phenyl ring, and a propenamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-3-methoxyphenyl)-N-(2-methylphenyl)-2-propenamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-3-methoxybenzaldehyde and 2-methylaniline.
Condensation Reaction: The aldehyde group of 2-chloro-3-methoxybenzaldehyde reacts with the amine group of 2-methylaniline in the presence of a base such as sodium hydroxide to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to form the corresponding amine.
Amidation: The final step involves the reaction of the amine with acryloyl chloride in the presence of a base like triethylamine to form the desired propenamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-3-methoxyphenyl)-N-(2-methylphenyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The propenamide group can be reduced to form a propanamide.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: 3-(2-Hydroxy-3-methoxyphenyl)-N-(2-methylphenyl)-2-propenamide.
Reduction: 3-(2-Chloro-3-methoxyphenyl)-N-(2-methylphenyl)propanamide.
Substitution: 3-(2-Amino-3-methoxyphenyl)-N-(2-methylphenyl)-2-propenamide.
Scientific Research Applications
3-(2-Chloro-3-methoxyphenyl)-N-(2-methylphenyl)-2-propenamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-3-methoxyphenyl)-N-(2-methylphenyl)-2-propenamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chloro-4-methoxyphenyl)-N-(2-methylphenyl)-2-propenamide: Similar structure but with a different position of the methoxy group.
3-(2-Chloro-3-methoxyphenyl)-N-(2-ethylphenyl)-2-propenamide: Similar structure but with an ethyl group instead of a methyl group.
3-(2-Bromo-3-methoxyphenyl)-N-(2-methylphenyl)-2-propenamide: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
3-(2-Chloro-3-methoxyphenyl)-N-(2-methylphenyl)-2-propenamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
853349-98-1 |
|---|---|
Molecular Formula |
C17H16ClNO2 |
Molecular Weight |
301.8 g/mol |
IUPAC Name |
(E)-3-(2-chloro-3-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C17H16ClNO2/c1-12-6-3-4-8-14(12)19-16(20)11-10-13-7-5-9-15(21-2)17(13)18/h3-11H,1-2H3,(H,19,20)/b11-10+ |
InChI Key |
OAJKWAYDALDZJB-ZHACJKMWSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C=C/C2=C(C(=CC=C2)OC)Cl |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C=CC2=C(C(=CC=C2)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,10-dibromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11944001.png)
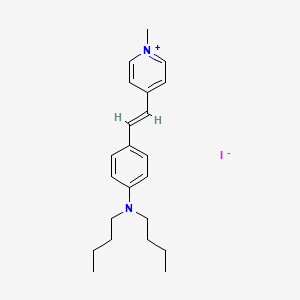
![1-(4-Phenoxyphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B11944012.png)
![10-Phenyl-4-oxa-8,10,12-triazapentacyclo[5.5.2.02,6.03,5.08,12]tetradec-13-ene-9,11-dione](/img/structure/B11944013.png)
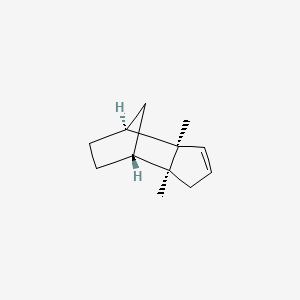

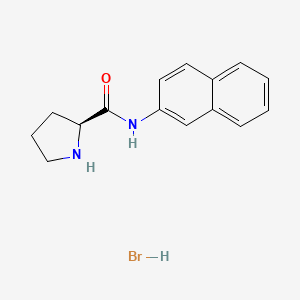

![N-[(E)-(3,4-Dimethoxyphenyl)methylidene]-N-[4-(4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}benzyl)phenyl]amine](/img/structure/B11944037.png)



